Orthogonal Reactivity via Acid-Labile tert-Butyl Protecting Group
5-Bromo-2-(2-(tert-butoxy)ethoxy)-3-methoxypyridine contains a tert-butyl ether, which is cleaved under mild acidic conditions (e.g., TFA or HCl), to reveal a 2-(2-hydroxyethoxy) group . This contrasts with 5-bromo-2-methoxypyridine and 5-bromo-2-ethoxypyridine, where the methyl and ethyl ethers are stable to acid but can be cleaved under harsh conditions (e.g., BBr3, HI) [1]. This orthogonal reactivity allows for the selective deprotection of the 2-position in the presence of the acid-stable 3-methoxy group, a critical feature for complex molecule synthesis .
| Evidence Dimension | Deprotection condition (2-alkoxy group) |
|---|---|
| Target Compound Data | Cleaved under mild acid (e.g., TFA/DCM) |
| Comparator Or Baseline | 5-Bromo-2-methoxypyridine: requires strong Lewis acid (e.g., BBr3) |
| Quantified Difference | Qualitative difference in reagent harshness |
| Conditions | Standard organic synthesis deprotection protocols |
Why This Matters
Enables orthogonal deprotection strategies, a key requirement for the synthesis of complex molecules with multiple sensitive functional groups.
- [1] PubChem. 5-Bromo-2-methoxypyridine. CID 2734895. View Source
